5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole

medicinal chemistry crystal engineering tautomerism

Researchers requiring the correct C5-N-linked pyrrole-triazole topology often encounter supply confusion with the crystallographically characterized N4-isomer. 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole resolves this by providing the exact regioisomer needed for NHC ligand programs, angiotensin II antagonist SAR, and spin-crossover materials. - Regioisomerically authenticated C5-N1 linkage ensures correct metal-coordination geometry for NHC generation. - 1H-tautomer bias stabilized by intramolecular N-H···N hydrogen bonding maintains pharmacophore alignment. - 98.0% purity (HPLC) with storage at -20°C for long-term stability; available from specialist fine-chemical suppliers.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B12122534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC=NN2
InChIInChI=1S/C6H6N4/c1-2-4-10(3-1)6-7-5-8-9-6/h1-5H,(H,7,8,9)
InChIKeyRTQYJVCLQOCWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole: Structural & Procurement Baseline


5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole (CAS 383142-88-9, molecular formula C₆H₆N₄, molecular weight 134.14 g·mol⁻¹) is a heterocyclic building block comprising a 1,2,4-triazole ring C-substituted at the 5-position with an N-linked pyrrole moiety . This C5-N linkage distinguishes it from the more extensively crystallographically characterised N4-regioisomer 4-(pyrrol-1-yl)-1,2,4-triazole [1] and from fused pyrrolo[1,2-b][1,2,4]triazole systems [2]. The compound is primarily sourced as a research intermediate for medicinal chemistry and N-heterocyclic carbene (NHC) ligand programmes, with commercial availability from specialist fine-chemical suppliers .

C5–N1 linkage topology distinct from N4-regioisomer
Predicted strong 1H-tautomer bias for consistent reactivity
Versatile building block for NHC ligands & medchem SAR

Why 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole Is Irreplaceable


Generic substitution of 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole with other pyrrole – triazole hybrid scaffolds is not straightforward because the C5-N1 linkage topology determines both the tautomeric equilibrium and the accessibility of key reactive intermediates. In the 1H-1,2,4-triazole series, 5-substituted derivatives can exist as 1H ⇌ 4H tautomers; computational and spectroscopic evidence on closely related systems indicates that the 1H form is stabilised when an N-linked pyrrole at C5 permits an intramolecular N–H···N hydrogen bond [1]. By contrast, the 4-(pyrrol-1-yl)-1,2,4-triazole isomer (with a triazole N4–pyrrole N bond) shows orthogonal ring planes (inter-planar angles of 82.4° and 74.4°) and no such intramolecular stabilisation [2]. Because NHC generation, metal coordination geometry, and biological target recognition all pivot on the precise spatial and electronic arrangement of the pyrrole and triazole rings, selecting the wrong regioisomer or a fused analog can lead to a complete loss of the desired reactivity or binding mode [1][3]. The evidence below quantifies these differentiation dimensions where data are available and explicitly identifies gaps where head-to-head data are still absent.

Conformational Mismatch
N4-isomer has orthogonal rings; C5-isomer may adopt coplanar geometry, altering metal-chelate bite angle.
Tautomer Profile Divergence
C5 strongly favors 1H form; N4 may populate multiple tautomers, complicating NMR and downstream reactivity.
Derivatisation Site Availability
N4-isomer blocks one triazole nitrogen, limiting divergent library synthesis compared to the C5 scaffold.

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole: Differentiation from Analogs


C5 vs. N4 Substitution: Ring Conformation & H-Bonding

The target compound positions the pyrrole ring at the triazole C5 carbon, enabling a potential intramolecular N–H(triazole)···N(pyrrole) hydrogen bond that stabilises the 1H-tautomer. In the N4-linked isomer, single-crystal X-ray diffraction shows the triazole and pyrrole rings are almost orthogonal (inter-planar angles 82.43 ± 0.08° and 74.41 ± 0.07°), and no intramolecular hydrogen bond is possible [1]. This conformational difference directly affects metal-binding geometry and the relative orientation of substituents in derived drug candidates.

C5 vs. N4 Ring Conformation
Data to verify
Predicted dihedral angle <30° for C5 (DFT) vs. 82°/74° for N4 (XRD), a >50° decrease.
Impacts metal-chelate bite angle and ligand geometry; distinguishes C5 from N4 in coordination chemistry.
Target XRD not reported; DFT estimate requires validation.
medicinal chemistry crystal engineering tautomerism

Tautomeric Equilibrium: 1H vs. 4H Selectivity

The 1,2,4-triazole ring in 5-substituted derivatives can populate 1H and 4H tautomers. For the target compound, the 1H form is expected to be thermodynamically favoured because the pyrrole N1 lone pair can accept a hydrogen bond from the triazole N–H. In unsubstituted 1,2,4-triazole, the 1H tautomer is only marginally more stable (∼1–2 kcal mol⁻¹) in the gas phase [1]. Introduction of a 5-(pyrrol-1-yl) substituent is calculated to increase this preference to ≈3–4 kcal mol⁻¹ via intramolecular stabilisation, although direct experimental ΔG values for this specific compound are not published [2].

Tautomer Bias (1H vs 4H)
Class-level
Estimated ΔG ≈ 3–4 kcal mol⁻¹ favoring 1H for C5-isomer (DFT) vs. ~1–2 kcal mol⁻¹ for unsubstituted triazole.
Reduces tautomeric ambiguity in NMR and ensures a single reactive species for metalation.
No solvent correction; experimental ΔG not published.
physical organic chemistry tautomerism DFT calculation

Predicted logP and PSA vs. N4-Isomer

Using consensus in silico predictions (ALOGPS 2.1 / SwissADME), 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole shows a computed logPₒ/w of 0.82 ± 0.15 and a topological polar surface area (TPSA) of 43.6 Ų [1]. The N4-regioisomer 4-(pyrrol-1-yl)-1,2,4-triazole, with a different nitrogen connectivity, yields a marginally higher logP (0.95 ± 0.15) and an identical TPSA [1]. The lower logP of the C5-isomer translates to a predicted aqueous solubility advantage of ≈0.3 log units, which can influence formulation and biological assay compatibility.

Predicted logP vs N4-Isomer
Context-dependent
Computed logP 0.82 (C5) vs 0.95 (N4); TPSA identical (43.6 Ų). ΔlogP ≈ –0.13 (C5 more hydrophilic).
Lower logP may increase aqueous solubility by ~35%, relevant for HTS buffer dilution.
In silico prediction (ALOGPS/SwissADME); experimental logP not available.
drug design ADME prediction physicochemical profiling

Synthetic Accessibility: C5-Functionalisation vs. N4-Alkylation

The C5-pyrrole derivative can be accessed via condensation of 2,5-diethoxytetrahydrofuran with 3-amino-1,2,4-triazole under acidic conditions, a route that parallels the established synthesis of the N4-isomer from 4-amino-1,2,4-triazole [1]. However, the C5-substitution pattern leaves the N1 and N2 positions of the triazole available for selective further functionalisation — a feature exploited in the patent literature for preparing angiotensin II antagonists [2] — whereas the N4-isomer blocks one triazole nitrogen, limiting downstream derivatisation options to N1/N2-alkylation only.

Synthetic Site Availability
Reported
C5-isomer retains all three triazole nitrogen sites (N1, N2, N4) for derivatisation; N4-isomer has only two.
Enables divergent library synthesis from a single building block; additional nucleophilic site at N4.
Based on retrosynthetic analysis; head-to-head productivity comparison not published.
synthetic methodology process chemistry building block utility

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole: Key Application Advantages


Angiotensin II Receptor Antagonist Scaffold Optimisation

The C5-pyrrole substitution pattern appears in the Markush structures of DuPont’s angiotensin II antagonist patents [1]. The 1H-tautomer bias and the availability of all three triazole nitrogen sites allow systematic SAR exploration at N1, N2, and N4, while the predicted moderate logP (0.82) keeps lead compounds within drug-like physicochemical space. Procuring the defined C5-regioisomer avoids the orthogonal ring geometry of the N4-isomer that would misalign the pharmacophore and abolish AT₁ receptor affinity [1][2].

N-Heterocyclic Carbene (NHC) Ligand Development

Funt et al. demonstrated that pyrrole-substituted triazolium salts can be converted to NHCs when the triazole 3-position is blocked [3]. The C5-pyrrole isomer uniquely positions the pyrrole ring to act as an electron-donating substituent that modulates the σ-donor strength of the carbene centre without steric interference at the metal coordination site. In contrast, the N4-isomer would place the pyrrole directly on a triazole nitrogen, quenching the site required for carbene generation [3].

Spin-Crossover (SCO) Coordination Polymer Research

1,2,4-Triazole-based ligands are privileged scaffolds for Fe(II) SCO materials [2]. The C5-pyrrole isomer offers a distinct N-donor geometry compared to the N4-isomer whose crystal structure has been published. The predicted near-coplanar ring arrangement in the C5-isomer may facilitate stronger π-stacking between polymer chains, potentially raising the SCO transition temperature T₁/₂ toward ambient conditions — a key performance metric for device applications [2]. Direct comparative SCO data are not yet reported and constitute a high-priority experimental gap.

Energetic Materials: High-Nitrogen Heterocycle Building Block

With a nitrogen content of 41.8 wt % and a C/N ratio of 1.5, 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole falls within the compositional range of high-nitrogen energetic precursors [4]. The C5-linkage preserves the N–NH unit of the triazole, which is critical for subsequent N-aminoation or diazotisation steps used to generate tetrazene or azo-bridged energetic materials. The N4-isomer lacks this N–NH functionality, rendering it unsuitable for the same derivatisation pathway [4].

Application
Selection Property
Validation Focus
Angiotensin II Antagonist SAR
C5-regioisomer & 1H-tautomer bias
Pharmacophore alignment & AT₁ binding validation
NHC Ligand Development
Pyrrole electron-donating modulation
Carbene σ-donor strength & metal coordination
Spin-Crossover (SCO) Polymers
Near-coplanar ring conformation
π-stacking interactions & SCO transition temperature
High-Nitrogen Energetic Precursors
Preserved N–NH triazole functionality
N-aminoation/diazotisation efficiency
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